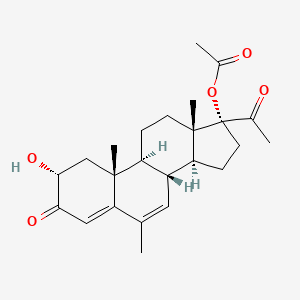

2alpha-Hydroxy megestrol acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2alpha-Hydroxy megestrol acetate is a synthetic derivative of megestrol acetate, a progestin with antineoplastic and appetite-stimulating properties. It is primarily used in the treatment of hormone-responsive cancers and cachexia. The compound is known for its ability to modulate hormonal pathways and influence metabolic processes .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2alpha-Hydroxy megestrol acetate involves several steps starting from megestrol acetate. One common method includes the hydroxylation of megestrol acetate at the 2alpha position. This can be achieved using reagents such as osmium tetroxide or other hydroxylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product with desired specifications .

化学反应分析

Types of Reactions

2alpha-Hydroxy megestrol acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different hydroxylated forms.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of this compound, each with distinct chemical and biological properties .

科学研究应用

2alpha-Hydroxy megestrol acetate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the determination of megestrol acetate derivatives.

Biology: Studied for its effects on hormonal pathways and metabolic processes.

Medicine: Investigated for its potential in treating hormone-responsive cancers and cachexia.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

作用机制

The mechanism of action of 2alpha-Hydroxy megestrol acetate involves its interaction with progesterone receptors, leading to the modulation of hormonal pathways. It acts as an agonist of the progesterone receptor, inducing changes in gene expression and cellular functions. The compound also influences metabolic processes by interacting with various enzymes and signaling pathways .

相似化合物的比较

Similar Compounds

Megestrol acetate: The parent compound, used for similar therapeutic purposes.

Medroxyprogesterone acetate: Another synthetic progestin with similar applications.

Norethindrone acetate: A progestin used in contraceptives and hormone therapy.

Uniqueness

2alpha-Hydroxy megestrol acetate is unique due to its specific hydroxylation at the 2alpha position, which imparts distinct chemical and biological properties. This modification can enhance its efficacy and selectivity in certain therapeutic applications compared to other similar compounds .

生物活性

2alpha-Hydroxy megestrol acetate (2α-HMA) is a derivative of megestrol acetate, a synthetic progestin with significant biological activity. This article explores the pharmacodynamics, clinical applications, and research findings associated with 2α-HMA, focusing on its effects on various biological systems.

Pharmacodynamics

2α-HMA exhibits several pharmacological actions due to its interaction with steroid hormone receptors. Its primary activities include:

- Progestogenic Activity : 2α-HMA acts as an agonist of the progesterone receptor (PR), similar to its parent compound megestrol acetate. This action is crucial for its role in various therapeutic applications, particularly in hormone-sensitive conditions.

- Antigonadotropic Effects : It inhibits gonadotropin release, which can impact reproductive functions and is beneficial in treating certain cancers.

- Weak Androgenic and Glucocorticoid Activity : While primarily a progestin, 2α-HMA has shown weak partial agonist activity at the androgen receptor (AR) and glucocorticoid receptor (GR), contributing to its diverse biological effects .

Table 1: Receptor Affinity of Megestrol Acetate

| Compound | PR (%) | AR (%) | ER (%) | GR (%) | MR (%) |

|---|---|---|---|---|---|

| Megestrol Acetate | 65 | 5 | 0 | 30 | 0 |

| 2α-Hydroxy Megestrol Acetate | TBD | TBD | TBD | TBD | TBD |

Note: PR = Progesterone Receptor, AR = Androgen Receptor, ER = Estrogen Receptor, GR = Glucocorticoid Receptor, MR = Mineralocorticoid Receptor.

Cancer Treatment

2α-HMA has been investigated for its efficacy in treating various cancers, particularly hormone-sensitive tumors such as breast and endometrial cancers. Clinical studies have indicated that megestrol acetate can improve appetite and weight gain in patients with cachexia related to cancer .

A randomized double-blind trial assessed the effects of megestrol acetate in patients with advanced hepatocellular carcinoma (HCC). While overall survival did not significantly differ from placebo, patients receiving megestrol acetate reported reduced appetite loss and nausea . This suggests that while it may not directly prolong survival, it can enhance the quality of life for patients undergoing cancer treatment.

Appetite Stimulation

The appetite-stimulating properties of 2α-HMA are particularly notable. Research indicates that megestrol acetate can increase food intake and body weight in patients suffering from anorexia due to chronic illnesses . This effect is believed to be mediated through central mechanisms involving hypothalamic pathways that regulate hunger.

Research Findings

Several studies have highlighted the biological activity of 2α-HMA:

- Animal Studies : Preclinical studies have demonstrated that megestrol acetate can alter metabolic pathways related to appetite regulation and energy expenditure. In rodent models, it has shown significant increases in food intake and weight gain .

- Human Trials : In a study focused on patients with advanced cancer, megestrol acetate was administered at doses of 320 mg/day. Results indicated improvements in appetite and reductions in symptoms such as nausea and vomiting, although no significant difference in overall survival was observed compared to placebo .

- Mechanistic Insights : The mechanisms by which 2α-HMA exerts its effects involve modulation of hormone levels such as luteinizing hormone (LH) and interactions with neuropeptides involved in appetite signaling .

Case Studies

Case studies provide further insights into the use of megestrol acetate:

- Case Study 1 : A patient with advanced breast cancer experienced significant weight gain after being treated with megestrol acetate. The treatment led to improved nutritional status and quality of life despite disease progression.

- Case Study 2 : In another instance involving a patient with HIV-associated cachexia, administration of megestrol acetate resulted in increased caloric intake and stabilization of body weight over several months.

属性

CAS 编号 |

18609-39-7 |

|---|---|

分子式 |

C24H32O5 |

分子量 |

400.5 g/mol |

IUPAC 名称 |

[(2R,8R,9S,10R,13S,14S,17R)-17-acetyl-2-hydroxy-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H32O5/c1-13-10-16-17(22(4)12-21(28)20(27)11-19(13)22)6-8-23(5)18(16)7-9-24(23,14(2)25)29-15(3)26/h10-11,16-18,21,28H,6-9,12H2,1-5H3/t16-,17+,18+,21-,22-,23+,24+/m1/s1 |

InChI 键 |

MEVHWXXQXXEVIH-MXMIKBQFSA-N |

手性 SMILES |

CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)[C@@H](C4)O)C)C)(C(=O)C)OC(=O)C |

规范 SMILES |

CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C(C4)O)C)C)(C(=O)C)OC(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。